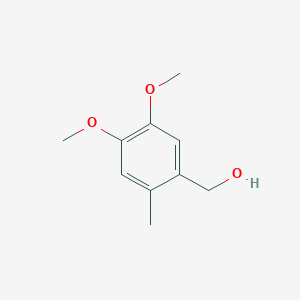

(4,5-Dimethoxy-2-methylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,5-dimethoxy-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXMVMUOOPRTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CO)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4,5 Dimethoxy 2 Methylphenyl Methanol

Precursor Design and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.com This process involves breaking key chemical bonds and identifying the corresponding chemical reactions that could form them in the forward direction.

Carbonyl Compound Precursors

A primary and direct retrosynthetic disconnection for (4,5-Dimethoxy-2-methylphenyl)methanol points to a carbonyl compound, specifically an aldehyde, as a logical precursor. The target alcohol can be formed through the reduction of the corresponding aldehyde, 4,5-Dimethoxy-2-methylbenzaldehyde (B184468). biosynth.comcymitquimica.comepa.gov This aldehyde is a commercially available reagent and serves as a key intermediate in various synthetic routes. biosynth.comcymitquimica.com The presence of the aldehyde group makes it reactive towards nucleophilic attack and oxidation. cymitquimica.com

The synthesis of the precursor, 4,5-Dimethoxy-2-methylbenzaldehyde itself can be achieved through methods like the Vilsmeier-Haack reaction, starting from 1,2-dimethoxy-4-methylbenzene. Another approach involves the oxidation of the corresponding toluene (B28343) derivative.

Aromatic Halide Precursors

An alternative synthetic strategy involves the use of an aromatic halide precursor. For instance, a compound like 1-bromo-4,5-dimethoxy-2-methylbenzene (B46257) could be a viable starting material. Through a series of reactions, such as Grignard reagent formation followed by reaction with formaldehyde, the hydroxymethyl group can be introduced. This pathway offers flexibility in modifying the aromatic ring prior to the introduction of the alcohol functionality.

Alkyl Halide Precursors

The synthesis can also be envisioned starting from an alkyl halide. For example, 4,5-dimethoxy-2-methylbenzyl halide (chloride or bromide) could be a precursor. Hydrolysis of such a halide would yield the desired alcohol. This route is particularly useful if the corresponding benzyl (B1604629) halide is readily accessible. The halogenation of 3,4-dimethoxybenzyl alcohol using thionyl chloride (SOCl2) to form the corresponding benzyl chloride is a documented procedure. ijcea.org

Reduction Strategies for Carbonyl Precursors

The reduction of the carbonyl group in 4,5-Dimethoxy-2-methylbenzaldehyde to a primary alcohol is a critical step in the synthesis of this compound. Various reducing agents can be employed for this transformation.

Hydride Transfer Reagents in Stereoselective Synthesis

Hydride transfer reagents are a class of compounds that can deliver a hydride ion (H⁻) to a substrate. These are widely used for the reduction of carbonyl compounds.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids, to the corresponding alcohols. masterorganicchemistry.comadichemistry.comyoutube.com It is significantly more reactive than other common reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com

The reduction of an aldehyde, such as 4,5-Dimethoxy-2-methylbenzaldehyde, with LiAlH₄ proceeds via a nucleophilic attack of the hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. youtube.comquora.comyoutube.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate aluminum alkoxide intermediate. quora.comyoutube.com Subsequent workup with water protonates the alkoxide to yield the final primary alcohol, this compound. masterorganicchemistry.com

The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the violent reaction of LiAlH₄ with water and other protic solvents. adichemistry.com

Table 1: Key Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis |

|---|---|

| 4,5-Dimethoxy-2-methylbenzaldehyde | Carbonyl Precursor |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent |

| 1-Bromo-4,5-dimethoxy-2-methylbenzene | Aromatic Halide Precursor |

| 4,5-Dimethoxy-2-methylbenzyl chloride | Alkyl Halide Precursor |

| Sodium Borohydride (NaBH₄) | Alternative Reducing Agent |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,5-Dimethoxy-2-methylbenzaldehyde |

| Lithium Aluminum Hydride |

| 1-Bromo-4,5-dimethoxy-2-methylbenzene |

| Grignard reagent |

| Formaldehyde |

| 4,5-Dimethoxy-2-methylbenzyl halide |

| 4,5-Dimethoxy-2-methylbenzyl chloride |

| 4,5-Dimethoxy-2-methylbenzyl bromide |

| 3,4-Dimethoxybenzyl alcohol |

| Thionyl chloride |

| Sodium borohydride |

| 1,2-dimethoxy-4-methylbenzene |

| Diethyl ether |

Sodium Borohydride (NaBH4) Based Reductions and Reaction Selectivity

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, widely used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comncert.nic.in The reduction of 4,5-dimethoxy-2-methylbenzaldehyde with NaBH₄ would proceed via nucleophilic addition of a hydride ion to the carbonyl carbon. ambeed.com This reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, which also serves to protonate the resulting alkoxide intermediate. ambeed.com

One of the key advantages of NaBH₄ is its chemoselectivity. It will readily reduce aldehydes and ketones but generally does not react with less reactive carbonyl functional groups like esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comrsc.org This selectivity is advantageous when other functional groups are present in the molecule that need to be preserved. For instance, if a molecule contained both an aldehyde and an ester, NaBH₄ would selectively reduce the aldehyde to the alcohol.

The reaction is typically performed at moderate temperatures, often starting at 0 °C and allowing the reaction to warm to room temperature, to control the reaction rate. rsc.orgmnstate.edu The progress of the reaction can be conveniently monitored by techniques such as thin-layer chromatography (TLC). rsc.org

Table 1: Comparison of Hydride Reagents for Aldehyde Reduction

| Reagent | Reactivity | Selectivity for Aldehydes over Ketones | Selectivity for Aldehydes over Esters | Typical Solvents |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Moderate | High | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Low | Low | Diethyl ether, THF |

| Borane (B79455) (BH₃) | Moderate | High | High | THF |

| DIBAL-H | Moderate | High | High (at low temp.) | Toluene, Hexane |

Borane (BH3) Applications in Alcohol Formation

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for the reduction of carbonyl compounds. harvard.edu While it is well-known for the hydroboration of alkenes and alkynes, it also readily reduces aldehydes and carboxylic acids. harvard.edureddit.com

In the context of synthesizing this compound, BH₃ would efficiently reduce the parent aldehyde. A key characteristic of borane is its high chemoselectivity. It will reduce carboxylic acids faster than esters, and it is also highly selective for aldehydes over many other functional groups. harvard.edu This can be particularly useful in complex syntheses where multiple functional groups are present. The reaction mechanism involves the coordination of the boron atom to the carbonyl oxygen, followed by the transfer of a hydride ion.

Diisobutylaluminum Hydride (DIBAL-H) in Controlled Reduction Processes

Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent. masterorganicchemistry.com Its reactivity can be controlled by the reaction temperature. At low temperatures, typically -78 °C, DIBAL-H can selectively reduce esters to aldehydes. masterorganicchemistry.comchemistrysteps.com However, when used for the reduction of aldehydes, it will proceed to form the primary alcohol. ncert.nic.inmasterorganicchemistry.com

For the synthesis of this compound from its corresponding aldehyde, DIBAL-H would be an effective, albeit powerful, choice. The bulky isobutyl groups on the aluminum atom contribute to its steric hindrance, which can influence its reactivity and selectivity in certain contexts. chemistrysteps.com The reaction is typically carried out in aprotic solvents like toluene or hexane. nih.gov

Stereochemical Outcomes and Models (e.g., Felkin-Ahn) in Reductions

When a nucleophile attacks a carbonyl group adjacent to a stereocenter, the stereochemical outcome of the reaction can often be predicted by the Felkin-Ahn model. chemtube3d.comyoutube.com This model is based on the principle that the nucleophile will attack the carbonyl group from the least sterically hindered trajectory. uvic.ca To apply this model, one considers the three substituents on the adjacent stereocenter, designated as large (L), medium (M), and small (S). The most stable conformation of the molecule is predicted to have the largest group oriented perpendicular to the carbonyl bond. slideshare.net The nucleophilic attack then occurs along the Bürgi-Dunitz trajectory, preferentially from the side opposite the large group and closer to the small group. youtube.com

In the context of this compound, if a chiral center were present alpha to the carbonyl group (for instance, in a ketone precursor), the Felkin-Ahn model would be instrumental in predicting the diastereoselectivity of the reduction. msu.edu For example, in the reduction of a chiral ketone, the hydride would preferentially attack from the less hindered face, leading to a major and a minor diastereomeric alcohol product. mnstate.edu The presence of chelating metals can alter this outcome, leading to different stereoselectivity. uvic.ca

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups, including aldehydes. This method typically involves the use of a metal catalyst and hydrogen gas.

Heterogeneous Catalysis for Benzylic Alcohol Synthesis

Heterogeneous catalytic hydrogenation involves a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase. libretexts.org For the synthesis of benzylic alcohols like this compound, common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.netillinois.edu

The reaction involves the adsorption of the aldehyde and hydrogen onto the catalyst surface. libretexts.org The hydrogen atoms are then transferred to the carbonyl group, resulting in the formation of the alcohol, which subsequently desorbs from the catalyst surface. libretexts.org The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity of the reaction. For instance, some catalysts may also promote the reduction of the aromatic ring or other functional groups under harsh conditions. illinois.eduresearchgate.net Studies have shown that for substituted benzaldehydes, ruthenium-based catalysts can be quite effective. researchgate.net

Table 2: Common Heterogeneous Catalysts for Aldehyde Hydrogenation

| Catalyst | Support | Typical Conditions | Notes |

|---|---|---|---|

| Palladium | Carbon (Pd/C) | H₂, room temp - 80°C, 1-6 bar | Widely used, can sometimes lead to over-reduction. researchgate.netnih.gov |

| Platinum | Carbon (Pt/C) | H₂, room temp | Highly active, may reduce other functional groups. illinois.edu |

| Ruthenium | Carbon (Ru/C) | H₂, 70-80°C, 60-70 atm | Resistant to poisoning, good for aromatic aldehydes. illinois.eduresearchgate.net |

| Raney Nickel | None | H₂, room temp | Cost-effective, but can be less selective. |

Homogeneous Catalysis for Selective Reduction

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a soluble metal complex. digitellinc.com These catalysts often offer higher selectivity and milder reaction conditions compared to their heterogeneous counterparts. nih.govnih.gov

For the selective reduction of aldehydes, various rhodium, ruthenium, and iron-based homogeneous catalysts have been developed. digitellinc.comnih.govacs.org These catalysts can be highly chemoselective, reducing aldehydes in the presence of other reducible groups like ketones or alkenes. acs.orgacs.org The catalytic cycle for these reactions typically involves the coordination of the aldehyde to the metal center, followed by migratory insertion of a hydride ligand and subsequent release of the alcohol product. acs.org Recent research has highlighted the efficacy of iron and manganese pincer complexes as highly active and selective catalysts for aldehyde hydrogenation under mild, base-free conditions. nih.govnih.gov

Electrochemical Reduction Methods

Electrochemical reduction presents an alternative to chemical reagents for converting aldehydes to alcohols. While specific literature detailing the electrochemical reduction of 4,5-dimethoxy-2-methylbenzaldehyde to this compound is not prevalent, the general mechanism for aromatic aldehydes is well-established. This process involves the transfer of electrons from a cathode to the carbonyl group of the aldehyde.

The reaction typically proceeds in a protic solvent or with a proton source. The aldehyde molecule diffuses to the cathode surface, where it accepts an electron to form a radical anion. This highly reactive intermediate is then protonated by the solvent or a proton donor to yield a neutral radical. A second electron transfer to this radical species produces an anion, which is subsequently protonated to furnish the final alcohol product.

The efficiency and selectivity of this reduction are influenced by several factors, including the cathode material (e.g., lead, mercury, or carbon), the composition of the electrolyte solution, pH, and the applied potential. These parameters must be carefully optimized to maximize the yield of the desired alcohol and minimize side reactions, such as the formation of pinacols (from the dimerization of radical intermediates) or further reduction of the alcohol. For a substituted benzaldehyde (B42025) like 4,5-dimethoxy-2-methylbenzaldehyde, the electron-donating methoxy (B1213986) and methyl groups increase electron density on the aromatic ring, which can influence the reduction potential of the aldehyde group.

Multi-Step Synthetic Sequences and Protecting Group Chemistry

The construction of this compound is most practically achieved through a multi-step synthesis that allows for precise installation of the functional groups at the desired positions on the benzene (B151609) ring. youtube.com Planning such a sequence often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. openstax.org

A logical retrosynthetic disconnection for this compound points to 4,5-dimethoxy-2-methylbenzaldehyde as the immediate precursor, which can be obtained from the reduction of the aldehyde functional group. The aldehyde itself can be synthesized from an appropriately substituted benzene ring, such as 1,2-dimethoxy-4-methylbenzene.

In more complex syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with reactions elsewhere in the molecule. uwindsor.ca For instance, if other sensitive groups were present, the hydroxyl group of a benzyl alcohol could be protected as an ether, such as a benzyl (Bn) or silyl (B83357) ether (e.g., TBDMS). uwindsor.cawikipedia.org These groups are stable under a variety of reaction conditions but can be removed selectively when needed. uwindsor.caorganic-chemistry.org The benzyl group, for example, is often installed via Williamson ether synthesis and removed by catalytic hydrogenation. organic-chemistry.org

The substitution pattern of the target molecule—with a methyl group at C2 and two methoxy groups at C4 and C5—is a direct consequence of the directing effects of substituents in electrophilic aromatic substitution (EAS) reactions. fiveable.memasterorganicchemistry.com Both methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directors. masterorganicchemistry.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves on the benzene ring. fiveable.meaklectures.com

To achieve the desired 1,2,4,5-substitution pattern, the synthesis must proceed in a logical order. A plausible synthetic strategy would begin with a molecule that already contains some of the substituents.

Starting from 1,2-Dimethoxybenzene: The two adjacent methoxy groups would direct a subsequent electrophilic substitution, such as a Friedel-Crafts alkylation to introduce the methyl group. The directing effects would favor substitution at positions 4 or 5.

Starting from 4-Methyl-1,2-dimethoxybenzene: With the primary substitution pattern established, the final functional group (the hydroxymethyl group, likely introduced via a formyl group) must be installed. The existing methyl and methoxy groups will direct the incoming electrophile. The most activated position for formylation would be ortho to one of the methoxy groups and meta to the methyl group, leading to the desired aldehyde precursor.

Controlling the substitution can sometimes be challenging, as mixtures of isomers can be formed. openstax.org In such cases, purification is required to isolate the desired product. The steric bulk of substituents can also influence the outcome, often favoring substitution at the less hindered para position over the ortho position. fiveable.me

A common and effective pathway to this compound involves a sequence of well-established functional group transformations.

Formylation of the Aromatic Ring: The most critical step is the introduction of a one-carbon unit that will become the hydroxymethyl group. This is typically achieved by formylation to create the corresponding benzaldehyde. The Vilsmeier-Haack reaction is a standard method for formylating activated aromatic rings. This reaction uses a mixture of a substituted formamide (B127407) (like N-methylformanilide) and phosphorus oxychloride to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich benzene ring. Starting with 1,2-dimethoxy-4-methylbenzene, this reaction would yield 4,5-dimethoxy-2-methylbenzaldehyde.

Reduction of the Aldehyde: The final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard transformation that can be accomplished with high yield using a variety of reducing agents. Common laboratory-scale reagents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also a highly effective method.

An example of a multi-step synthesis is the Grignard addition of a methylmagnesium halide to 4,5-dimethoxy-2-formylbenzaldehyde, followed by dehydration and hydrogenation, though this is a more circuitous route than direct reduction. ukdiss.com

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. This includes using safer solvents, reducing waste, and improving energy efficiency. nih.gov

Several green chemistry strategies can be applied to the synthesis of this compound and related benzyl alcohols.

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Recent research has explored the use of greener alternatives like propylene (B89431) carbonate, which is a recyclable and less toxic solvent, for reactions such as the etherification of benzyl alcohols catalyzed by iron salts. acs.orgbohrium.com Water is another highly attractive green solvent, and methods for halogenating tertiary benzyl alcohols in aqueous media have been developed. mdpi.com

Catalytic Processes: Replacing stoichiometric reagents with catalytic ones is a core principle of green chemistry. Iron-catalyzed etherification of benzyl alcohols is one such example. acs.org Photocatalysis, which uses visible light as an energy source, offers a mild and sustainable method for reactions like the decarboxylative hydroxylation of carboxylic acids to alcohols, using molecular oxygen as the ultimate oxidant. organic-chemistry.org

Transition-Metal-Free Reactions: The development of reactions that avoid heavy or toxic metal catalysts is a significant goal. A recent study demonstrated a transition-metal-free radical coupling of aromatic alcohols to form C-C bonds, using a simple base as a dual-role reagent. researchgate.net

The data below illustrates reaction conditions for green etherification of benzyl alcohols, which could be adapted for related transformations.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste.

The final step in the synthesis of this compound—the reduction of the aldehyde—provides a clear example of how atom economy can vary.

Catalytic Hydrogenation: The reduction of an aldehyde with molecular hydrogen (H₂) over a catalyst is a highly atom-economical process. All atoms from the aldehyde and the hydrogen are incorporated into the final alcohol product. C₉H₁₀O₃ + H₂ → C₉H₁₂O₃ (100% atom economy)

Hydride Reductions: The use of metal hydrides like sodium borohydride (NaBH₄) is less atom-economical. While effective, the reaction produces inorganic byproducts that constitute waste. For every mole of NaBH₄, only one hydride equivalent is typically considered in simple calculations, with the sodium and boron atoms ending up in a borate (B1201080) salt byproduct.

The following table compares the theoretical atom economy for the reduction of 4,5-dimethoxy-2-methylbenzaldehyde using different methods.

By prioritizing reactions with high atom economy, chemists can design more sustainable synthetic routes that minimize waste and make more efficient use of resources. nih.gov

Chemical Reactivity and Derivatization of 4,5 Dimethoxy 2 Methylphenyl Methanol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl moiety is the principal site of chemical reactivity in (4,5-Dimethoxy-2-methylphenyl)methanol, serving as a versatile handle for synthetic modifications.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol functional group of this compound can be readily oxidized to form the corresponding aldehyde, 4,5-dimethoxy-2-methylbenzaldehyde (B184468). The selection of the oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

A variety of methods are available for the selective oxidation of benzylic alcohols to aldehydes. These methods often employ milder oxidizing agents to avoid the formation of the corresponding carboxylic acid. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of analogous electron-rich benzyl (B1604629) alcohols provides a strong indication of suitable methods.

Commonly used reagents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), which is known for its ability to oxidize primary alcohols to aldehydes without significant over-oxidation. libretexts.orglibretexts.org Other modern methods utilize reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (using dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base), which are known for their mildness and high yields. organic-chemistry.org Metal-free catalytic systems, for instance using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, have also emerged as environmentally benign alternatives for the selective oxidation of benzylic alcohols. nih.gov

The presence of electron-donating groups, such as the two methoxy (B1213986) substituents on the phenyl ring of this compound, generally accelerates the rate of oxidation. nih.gov This enhanced reactivity is a key consideration when selecting the appropriate oxidant and reaction conditions to ensure selectivity for the aldehyde product.

Table 1: Representative Selective Oxidation Methods for Benzylic Alcohols

| Oxidizing Agent/System | Typical Conditions | Product | Notes |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Aldehyde | Standard method for selective oxidation of primary alcohols. libretexts.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Aldehyde | Mild conditions, high yields, avoids toxic chromium. libretexts.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, low temperature (-78 °C to rt) | Aldehyde | Effective for a wide range of substrates. organic-chemistry.org |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Aldehyde | Catalytic, environmentally friendly approach. nih.gov |

The mechanism of oxidation of benzylic alcohols is highly dependent on the oxidant used. For chromium(VI) reagents like PCC, the reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. organic-chemistry.org This is followed by a base-assisted elimination step where a proton is removed from the benzylic carbon, leading to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of Cr(VI) to Cr(IV). organic-chemistry.org

For Swern-type oxidations, the alcohol is activated by reaction with dimethyl sulfoxide (DMSO) that has been treated with an electrophile like oxalyl chloride. This forms an alkoxysulfonium salt. A hindered, non-nucleophilic base then abstracts the benzylic proton, leading to the collapse of the resulting ylide to form the aldehyde, dimethyl sulfide (B99878), and carbon dioxide.

In the case of catalytic oxidations, such as those employing palladium, the mechanism can involve the coordination of the alcohol to the metal center. researchgate.net Subsequent steps may include a rate-determining hydride abstraction from the benzylic carbon, facilitated by the electron-donating nature of the methoxy-substituted ring. researchgate.net The presence of these electron-donating groups stabilizes the developing positive charge on the benzylic carbon in the transition state, thus increasing the reaction rate compared to unsubstituted or electron-withdrawn benzyl alcohols. nih.gov

Etherification and Esterification Reactions

The hydroxyl group of this compound can also undergo nucleophilic substitution reactions to form ethers and esters, which are valuable derivatives in various fields of chemical synthesis.

The formation of ethers from this compound can be achieved through several established methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. nih.govosti.gov This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. nih.gov Given the benzylic nature of the alcohol, this reaction is generally efficient.

Alternatively, acid-catalyzed condensation of the alcohol with another alcohol can form symmetrical or unsymmetrical ethers, though this method can be less selective. masterorganicchemistry.com More modern and milder methods for benzylic ether formation include the use of reagents like 2-benzyloxy-1-methylpyridinium triflate, which can deliver a benzyl group under neutral conditions. nih.govnih.gov

Table 2: Common Etherification Methods for Alcohols

| Method | Reagents | Product Type | Notes |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Alkyl Benzyl Ether | Classic and versatile SN2 reaction. nih.govosti.gov |

| Acid-Catalyzed Condensation | Acid Catalyst (e.g., H₂SO₄), R'-OH | Symmetrical or Unsymmetrical Ether | Equilibrium process, often requires removal of water. masterorganicchemistry.com |

| Mitsunobu Reaction | Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD), Phenol (ArOH) | Aryl Benzyl Ether | Proceeds with inversion of configuration for chiral alcohols. nih.gov |

Benzylic esters of this compound can be readily synthesized by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a direct and common method. masterorganicchemistry.com This is an equilibrium process, and the yield of the ester can be maximized by using an excess of one of the reactants or by removing the water formed during the reaction. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, carboxylic acid derivatives such as acid chlorides or anhydrides can be used in the presence of a base like pyridine. This method is generally faster and not reversible. Another powerful method for esterification is the Mitsunobu reaction, where the alcohol is reacted with a carboxylic acid in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). nih.gov This reaction typically proceeds under mild, neutral conditions and results in the inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral this compound. nih.gov

In a specific example of a related reaction, benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate was synthesized by reacting the corresponding carboxylic acid with benzyl bromide in the presence of potassium carbonate in acetone, affording the ester in 70% yield. researchgate.net This illustrates a common method for forming benzyl esters.

Table 3: Common Esterification Methods for Alcohols

| Method | Reagents | Product Type | Notes |

| Fischer Esterification | Carboxylic Acid (RCOOH), Acid Catalyst (e.g., H₂SO₄) | Benzylic Ester | Reversible reaction, driven to completion by removing water. masterorganicchemistry.com |

| Acylation with Acid Chlorides/Anhydrides | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Benzylic Ester | Generally high-yielding and irreversible. |

| Mitsunobu Reaction | Carboxylic Acid (RCOOH), PPh₃, DEAD | Benzylic Ester | Mild conditions, proceeds with inversion of stereochemistry. nih.gov |

| Alkylation of Carboxylate | Carboxylate Salt (RCOO⁻), Benzyl Halide | Benzylic Ester | An alternative SN2 approach. researchgate.net |

Nucleophilic Substitution at the Benzylic Carbon

The benzylic alcohol functional group in this compound is a primary site for reactivity, enabling a variety of nucleophilic substitution reactions. The proximity of the electron-rich aromatic ring can stabilize a developing positive charge on the benzylic carbon, facilitating reactions that proceed through carbocation-like transition states, characteristic of SN1 pathways. Alternatively, under different conditions, direct displacement via an SN2 mechanism can occur.

Formation of Benzylic Halides

The conversion of the hydroxyl group of this compound into a halide is a fundamental transformation that activates the benzylic position for further substitution. This process replaces the poor leaving group (hydroxide, OH⁻) with a good leaving group (Cl⁻, Br⁻, or I⁻).

Standard laboratory methods for this conversion are well-established. For the synthesis of the corresponding benzylic chloride, reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) in the presence of a Lewis acid like zinc chloride (ZnCl₂) are typically effective. The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

For the formation of the benzylic bromide, phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are common reagents. The electron-donating methoxy and methyl groups on the aromatic ring enhance the stability of the benzylic carbocation intermediate, suggesting that reactions with hydrogen halides (which favor an SN1 mechanism) would proceed readily.

Table 1: Representative Conditions for Benzylic Halogenation

| Target Halide | Typical Reagent(s) | Plausible Mechanism | Anticipated Product |

|---|---|---|---|

| Benzylic Chloride | Thionyl Chloride (SOCl₂) | SNi / SN2 | 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene |

| Benzylic Bromide | Phosphorus Tribromide (PBr₃) | SN2 | 1-(Bromomethyl)-4,5-dimethoxy-2-methylbenzene |

| Benzylic Bromide | Concentrated Hydrobromic Acid (HBr) | SN1 | 1-(Bromomethyl)-4,5-dimethoxy-2-methylbenzene |

Cyanation and Azidation Reactions

Once converted to a benzylic halide, the molecule becomes an excellent substrate for substitution with a variety of nucleophiles. The introduction of cyano (-CN) or azido (B1232118) (-N₃) groups proceeds via nucleophilic displacement of the halide.

Cyanation: The reaction of the corresponding benzylic halide, (4,5-Dimethoxy-2-methylphenyl)methyl chloride or bromide, with an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone, would yield (4,5-Dimethoxy-2-methylphenyl)acetonitrile. This reaction typically follows an SN2 pathway.

Azidation: Similarly, the synthesis of the corresponding benzyl azide (B81097) can be accomplished by treating the benzylic halide with sodium azide (NaN₃). This reaction is also typically performed in polar aprotic solvents and provides a versatile intermediate for further chemical transformations, such as reduction to a primary amine or participation in click chemistry reactions.

Reactions Involving the Aromatic Ring

The aromatic core of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two methoxy (-OCH₃) groups and one methyl (-CH₃) group.

Electrophilic Aromatic Substitution (EAS) on the Dimethoxy-methylphenyl Core

The directing effects of the existing substituents determine the position of attack for an incoming electrophile. The available positions for substitution are C3 and C6.

Substituents: C1(-CH₂OH), C2(-CH₃), C4(-OCH₃), C5(-OCH₃).

Directing Influence: Methoxy groups are powerful activating, ortho, para-directors. The methyl group is a less powerful activating, ortho, para-director. The hydroxymethyl group is weakly deactivating and an ortho, para-director.

Regiochemical Prediction: The C6 position is para to the C4-methoxy group and ortho to the C5-methoxy group. The C3 position is ortho to the C2-methyl group and the C4-methoxy group, but is significantly sterically hindered by these adjacent groups. Therefore, electrophilic attack is strongly predicted to occur at the less hindered and highly activated C6 position.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.com Based on the directing group analysis, the nitration of this compound is expected to selectively yield (4,5-Dimethoxy-6-nitro-2-methylphenyl)methanol. The strong activating nature of the ring suggests that mild reaction conditions, such as low temperatures, would be required to prevent over-oxidation or dinitration.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) is a common EAS reaction. libretexts.org Bromination can be carried out using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). Chlorination is achieved similarly with chlorine (Cl₂) and iron(III) chloride (FeCl₃). As with nitration, the reaction is predicted to be highly regioselective, affording the 6-halo derivative as the major product.

Friedel-Crafts reactions are powerful methods for forming carbon-carbon bonds with an aromatic ring. wikipedia.org

Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is generally more controllable than alkylation. libretexts.org The reaction of this compound with an acylating agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is expected to yield the corresponding 6-acetyl derivative. Studies on the closely related veratrole (1,2-dimethoxybenzene) show that acylation occurs selectively at the position para to one methoxy group and ortho to the other, which strongly supports the prediction of C6 substitution on the (4,5-Dimethoxy-2-methylphenyl) core. chemijournal.com Given the high reactivity of the substrate, milder catalysts such as solid acids or iron(III) chloride may be employed to avoid potential side reactions like ether cleavage. researchgate.netbeilstein-journals.org

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the ring. While feasible, the high activation of the ring by three electron-donating groups poses a significant risk of polyalkylation. mnstate.edu The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups. Therefore, controlling the reaction to achieve mono-alkylation can be challenging and typically requires carefully controlled conditions, such as using a large excess of the aromatic substrate.

Table 2: Predicted and Analogous Friedel-Crafts Acylation Reactions

| Substrate | Acylating Agent | Catalyst | Solvent/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Acetyl Chloride | AlCl₃ | CS₂ or CH₂Cl₂, low temp. | (6-Acetyl-4,5-dimethoxy-2-methylphenyl)methanol (Predicted) | N/A | (By Analogy) |

| Veratrole | Acetyl Chloride | ZrPW, TiPW, SnPW (Solid Acids) | Solvent-free, 130°C, 5h | 3,4-Dimethoxyacetophenone | ~70-85% | chemijournal.com |

| Veratrole | Benzoic Anhydride | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Solvent-free, 90°C, 2h | 3,4-Dimethoxybenzophenone | 89.3% | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions of Aromatic Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, its derivatives, typically aryl halides or triflates, are essential substrates for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl derivative to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. masterorganicchemistry.comwikipedia.org The electron-rich nature of the 4,5-dimethoxy-2-methylphenyl scaffold generally facilitates the oxidative addition step, which is often rate-determining. masterorganicchemistry.com

To participate in these reactions, the benzylic alcohol of this compound must first be converted into a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). For instance, the corresponding benzoic acid, 4,5-dimethoxy-2-methylbenzoic acid, could be a precursor to an aryl halide derivative.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov This reaction is widely used in the synthesis of biaryls and has broad applications in pharmaceuticals and materials science. nih.gov

For a derivative of this compound, such as 1-bromo-4,5-dimethoxy-2-methylbenzene (B46257) , a Suzuki-Miyaura coupling reaction would proceed as illustrated below. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base (e.g., K₂CO₃, K₃PO₄). nih.govsigmaaldrich.com

Hypothetical Suzuki-Miyaura Reaction:

Reaction of 1-bromo-4,5-dimethoxy-2-methylbenzene with a generic arylboronic acid.

The electron-donating methoxy and methyl groups on the aromatic ring increase electron density, which can enhance the rate of the oxidative addition step of the aryl bromide to the Pd(0) center. Research on similar substrates, such as unprotected ortho-bromoanilines and other electron-rich aryl halides, demonstrates that these couplings are highly effective, though they can sometimes require specific ligands like CataCXium A to achieve high yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ (3 mol%) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | Low to Moderate | nih.gov |

| CataCXium A Palladacycle (10 mol%) | - | K₃PO₄ | 2-MeTHF | 100 | >90 | nih.gov |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org A derivative like 1-iodo-4,5-dimethoxy-2-methylbenzene would be an excellent substrate for Heck coupling, reacting with various alkenes (e.g., acrylates, styrenes) to introduce a vinyl group onto the aromatic ring. researchgate.net The reaction typically favors the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a powerful method for linking a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It uniquely uses a dual catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, in the presence of an amine base. libretexts.org This reaction would allow for the direct attachment of an acetylenic moiety to the 4,5-dimethoxy-2-methylphenyl core. Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. organic-chemistry.org The electron-rich nature of the (4,5-dimethoxy-2-methylphenyl)halide substrate would be well-suited for this transformation.

Table 2: Typical Catalytic Systems for Heck and Sonogashira Reactions

| Reaction | Catalyst | Co-catalyst | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ or PdCl₂ | Phosphine Ligand (optional) | Et₃N, K₂CO₃ | DMF, CH₃CN | Forms substituted alkenes | wikipedia.orgresearchgate.net |

| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, Piperidine | THF, DMF | Forms arylalkynes | libretexts.orgwikipedia.org |

Rearrangement Reactions and Fragmentation Studies

The Pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. wikipedia.org The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-migratory shift of an adjacent group to form a more stable, resonance-stabilized oxonium ion, which then deprotonates to the carbonyl product. chemistrysteps.comlibretexts.org

While this compound itself is not a diol, it can be a precursor to a suitable substrate for a Pinacol-type rearrangement. For example, oxidation of the starting alcohol to the corresponding aldehyde, followed by reaction with a Grignard reagent (e.g., methylmagnesium bromide), would produce a 1,2-diol.

Hypothetical Pinacol Rearrangement Substrate Formation and Reaction:

In the rearrangement of the hypothetical diol (A) , the key step is the migration of a group to the tertiary carbocation formed after water loss. The migratory aptitude generally follows the order: aryl > hydride > alkyl. wikipedia.org Therefore, the (4,5-Dimethoxy-2-methylphenyl) group would be expected to migrate preferentially over the methyl or ethyl group, leading to the formation of ketone (B) . The electron-donating substituents on the aryl ring would further enhance its migratory aptitude by stabilizing the transition state of the migration.

Retro-aldol and retro-Claisen reactions are fragmentation processes that break carbon-carbon bonds. A retro-aldol reaction is the reverse of an aldol (B89426) condensation, typically involving the base-catalyzed cleavage of a β-hydroxy carbonyl compound. A retro-Claisen condensation is the reverse of a Claisen condensation, involving the cleavage of a β-dicarbonyl compound.

For a derivative of this compound to undergo such a fragmentation, it would first need to be converted into a more complex structure containing the requisite β-hydroxy carbonyl or β-dicarbonyl functionality. There is currently limited specific information available in the scientific literature regarding the retro-aldol or retro-Claisen fragmentation of derivatives of this compound. The stability of the electron-rich aromatic ring may disfavor pathways that involve its fragmentation under standard retro-reaction conditions.

Mechanistic Investigations of Complex Transformations

Mechanistic investigations into the transformations of this compound and its derivatives are primarily based on well-established principles for analogous aromatic systems.

In Palladium-Catalyzed Couplings: The electronic effects of the substituents play a critical role. The two methoxy groups (-OCH₃) and the methyl group (-CH₃) are all ortho, para-directing and activating. Their combined electron-donating effect increases the electron density on the aromatic ring. This makes the corresponding aryl halide derivative a more reactive substrate for the oxidative addition step in Suzuki, Heck, and Sonogashira catalytic cycles, as the electron-rich aryl halide can more readily react with the electron-deficient Pd(0) center. masterorganicchemistry.com

In Pinacol Rearrangements: The mechanism is governed by carbocation stability and migratory aptitude. For a diol derived from this compound, the formation of a benzylic carbocation would be highly favored. chemistrysteps.com The subsequent migration of the (4,5-Dimethoxy-2-methylphenyl) group is facilitated by its ability to stabilize the positive charge in the bridged-ion transition state via resonance, a phenomenon enhanced by its electron-donating substituents. This makes it a superior migrating group compared to simple alkyls. libretexts.org

Detailed mechanistic studies, such as kinetic analyses or computational modeling (e.g., Density Functional Theory), specifically for transformations involving the (4,5-Dimethoxy-2-methylphenyl) moiety are not widely reported in the literature. However, the predictable electronic influence of its substitution pattern allows for robust mechanistic hypotheses based on extensive studies of similar electron-rich aromatic compounds.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor to Complex Organic Molecules and Scaffolds

The utility of (4,5-Dimethoxy-2-methylphenyl)methanol as a precursor lies in the reactivity of its hydroxymethyl group, which can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methoxy (B1213986) and methyl groups on the aromatic ring influence the electron density and steric environment, which can be exploited to direct further electrophilic aromatic substitution reactions.

A comprehensive search of scientific literature did not yield specific examples of this compound being directly utilized as a starting material for the synthesis of polycyclic aromatic compounds (PAHs). In principle, its structure could be elaborated through multi-step sequences involving reactions like Friedel-Crafts alkylations or aryl-aryl coupling reactions, followed by cyclization to form fused aromatic ring systems. However, specific instances of such transformations with this particular compound are not documented in the reviewed literature.

Incorporation into Natural Product and Analog Synthesis

The substitution pattern of this compound is reminiscent of substructures found in various classes of natural products, including certain alkaloids, lignans, and polyketides. This suggests its potential as a synthon in the total synthesis of such molecules or their synthetic analogs.

Despite its potential, a thorough search of the chemical literature did not reveal any reported total syntheses of natural products where this compound was employed as a key fragment or starting material.

General strategies for the functionalization of advanced intermediates derived from this compound can be inferred from standard organic transformations. The benzylic alcohol can be converted to a variety of other functional groups. For instance, oxidation would provide the corresponding benzaldehyde (B42025), a versatile intermediate for olefination, reductive amination, and other carbon-carbon bond-forming reactions. Conversion of the alcohol to a halide or sulfonate would facilitate its use in nucleophilic substitution reactions. However, specific research detailing such functionalization strategies for advanced intermediates originating from this particular compound is not available in the reviewed literature.

Application in Material Science Precursors (Excluding Biological/Medical Materials)

The synthesis of precursors for material science often leverages the specific electronic and structural properties of organic molecules. The dimethoxy- and methyl-substituted phenyl ring in this compound could, in theory, be incorporated into polymers, liquid crystals, or organic electronic materials. The substitution pattern can influence properties such as solubility, thermal stability, and electronic behavior. Nevertheless, a search of the literature did not yield any studies describing the application of this compound in the synthesis of precursors for non-biological or non-medical materials.

Monomer for Polymer Synthesis

While the bifunctional nature of this compound, possessing a hydroxyl group capable of polymerization, suggests its potential as a monomer, specific research detailing its incorporation into polymer chains is not extensively documented in publicly available literature. The broader class of benzyl (B1604629) alcohols and their derivatives are utilized in the synthesis of various polymers, including polyesters and polyethers. For example, benzenemethanol is used as a solvent for epoxy resin coatings and as a precursor to esters and ethers used in various industries. wikipedia.org However, specific examples of polymers derived directly from this compound are not prominent.

Precursor to Optoelectronic or Electronic Materials

The development of novel organic materials for optoelectronic applications often relies on precursors with specific electronic properties. The dimethoxy-substituted benzene (B151609) ring in this compound provides an electron-rich aromatic system, a common feature in many organic electronic materials. The reactivity of the hydroxymethyl group allows for its derivatization and incorporation into larger conjugated systems. While related structures are investigated for such purposes, specific studies detailing the conversion of this compound into materials with defined optoelectronic or electronic properties are not widely reported.

Ligands in Coordination Chemistry

The synthesis of ligands for coordination chemistry often involves the functionalization of aromatic platforms. The hydroxymethyl group of this compound can be readily modified to introduce coordinating atoms (e.g., nitrogen, phosphorus, or sulfur), thereby creating novel ligands. The methoxy and methyl substituents on the phenyl ring can sterically and electronically tune the properties of the resulting metal complexes. Although the synthesis of Schiff base ligands from related methoxy-substituted benzaldehydes and their subsequent coordination to metal ions like Cu(II) and Zn(II) is a well-established area of research, specific examples detailing the use of this compound as the foundational building block for such ligands are not readily found in the current body of scientific literature.

Contributions to Chiral Synthesis and Stereocontrol

The field of asymmetric synthesis seeks to control the three-dimensional arrangement of atoms in a molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. Chiral alcohols and their derivatives are pivotal in many stereoselective transformations, acting as chiral auxiliaries, ligands, or synthons.

While there is a vast body of research on the use of various chiral alcohols in stereocontrolled reactions, specific, documented contributions of this compound to this field are limited. The prochiral nature of the benzylic carbon, upon oxidation to a ketone, or the potential for derivatization into chiral ligands, suggests a theoretical utility in asymmetric synthesis. However, detailed research findings that explicitly demonstrate its application in achieving high levels of enantioselectivity or diastereoselectivity in chemical reactions are not currently available in published studies. The general principles of stereocontrol are well-understood, but direct application examples using this specific compound are scarce.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Isotopic Analysis and Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For (4,5-Dimethoxy-2-methylphenyl)methanol, with a chemical formula of C10H14O3, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Table 1: Theoretical Mass and Isotopic Abundance for C10H14O3

| Property | Value |

|---|---|

| Chemical Formula | C10H14O3 |

| Nominal Mass | 182 |

| Monoisotopic Mass | 182.0943 Da |

| Calculated M+1 Abundance | ~11.1% |

| Calculated M+2 Abundance | ~0.8% |

Note: These are theoretical values. Experimental data would be obtained from an HRMS instrument.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are required to piece together the complete molecular puzzle.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the establishment of bonding networks and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the methyl group and any adjacent aromatic protons, as well as between the methylene (B1212753) protons of the alcohol and the aromatic proton on the adjacent carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It is invaluable for assigning carbon signals based on their attached protons. For the target molecule, the HSQC spectrum would show cross-peaks connecting the protons of the two methoxy (B1213986) groups to their respective carbon atoms, the methyl protons to the methyl carbon, the methylene protons to the hydroxymethyl carbon, and the aromatic protons to their corresponding aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net HMBC is crucial for connecting molecular fragments that are not directly bonded. For instance, it would show correlations from the methoxy protons to the aromatic carbons they are attached to, and from the aromatic protons to neighboring carbons, helping to definitively place the substituents on the aromatic ring.

Table 2: Predicted 2D NMR Correlations for this compound

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations |

|---|---|---|

| Aromatic-H | Other Aromatic-H | Aromatic-C, Methoxy-C, Methyl-C, CH2OH-C |

| CH2OH | Aromatic-H | Aromatic-C |

| Methoxy-H | None | Aromatic-C |

| Methyl-H | Aromatic-H | Aromatic-C |

Note: This table represents predicted correlations. Actual spectra would provide specific chemical shift values and coupling constants.

NOESY/ROESY for Stereochemical and Conformational Studies

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR techniques that identify protons that are close in space, regardless of whether they are connected through bonds. These experiments are particularly useful for determining stereochemistry and preferred conformations.

For this compound, a NOESY or ROESY spectrum would reveal through-space correlations between the protons of the methyl group and the protons of the adjacent methoxy group and aromatic ring. Similarly, correlations between the methylene protons of the alcohol and nearby aromatic and methoxy protons would provide insights into the rotational preferences around the C-C and C-O bonds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR Spectroscopy: In an FT-IR spectrum, the absorption of infrared radiation corresponds to the vibrational modes of specific bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring, methyl, and methoxy groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretches of the alcohol and ether functionalities (in the fingerprint region, typically 1000-1300 cm⁻¹). researchgate.netphytopharmajournal.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While FT-IR is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations and C-C backbone stretches would likely produce strong Raman signals. researchgate.net

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Alcohol | O-H stretch | 3300-3500 (broad) | FT-IR |

| Aromatic/Alkyl | C-H stretch | 2850-3100 | FT-IR, Raman |

| Aromatic | C=C stretch | 1500-1600 | FT-IR, Raman |

| Ether/Alcohol | C-O stretch | 1000-1300 | FT-IR |

Note: These are general ranges and the exact positions can be influenced by the molecular structure and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Forces

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the precise arrangement of the atoms in the crystal lattice. Furthermore, it would provide detailed information about intermolecular forces, such as hydrogen bonding involving the hydroxyl group and van der Waals interactions between the aromatic rings, which govern the packing of the molecules in the solid state. While no crystal structure for the title compound was found in the searched literature, studies on similar dimethoxybenzene derivatives have shown the utility of this technique in understanding their solid-state conformations and intermolecular interactions.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by derivatization of the alcohol group with a chiral auxiliary, or if the compound were resolved into enantiomers in a chiral environment, these techniques would be applicable.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the aromatic chromophore would likely give rise to a characteristic CD spectrum, the sign and intensity of which would be dependent on the absolute configuration of the chiral center.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, an ORD spectrum would be indicative of the enantiomeric purity and could be used to help determine the absolute configuration of a chiral derivative.

While not directly applicable to the achiral parent compound, these techniques are crucial for the characterization of any chiral analogs or derivatives that may be synthesized.

Theoretical and Computational Chemistry Studies of 4,5 Dimethoxy 2 Methylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic behavior and the preferred three-dimensional arrangement of (4,5-Dimethoxy-2-methylphenyl)methanol.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformer. These calculations often employ functionals like B3LYP in combination with a basis set such as 6-31G(d,p). researchgate.net

Interactive Table: Predicted Geometrical Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(1)-C(2) | 1.40 Å |

| Bond Length | C(4)-O(methoxy) | 1.37 Å |

| Bond Length | C(aromatic)-C(methanol) | 1.51 Å |

| Bond Angle | C(1)-C(2)-C(3) | 120.5° |

| Bond Angle | C(3)-C(4)-O(methoxy) | 118.0° |

| Dihedral Angle | C(1)-C(2)-C(methyl)-H | 60.0° |

| Dihedral Angle | C(3)-C(4)-O-C(methoxy) | 4.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-31G(d) calculation. Actual values would require a specific computational study.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. biochempress.com These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties, albeit at a higher computational cost than DFT. ibm.com

Interactive Table: Hypothetical Ab Initio Electronic Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -0.25 | eV |

| HOMO-LUMO Gap | 5.60 | eV |

| Dipole Moment | 2.5 | Debye |

| Total Energy | -655.7 | Hartrees |

Note: This data is hypothetical and illustrative of results from a high-level ab initio calculation. Specific values are dependent on the chosen method and basis set.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound.

By modeling the interaction of this compound with other reactants, computational methods can map out the entire reaction pathway. For example, the oxidation of the hydroxymethyl group to an aldehyde is a common transformation for benzyl (B1604629) alcohols. nih.govnih.govresearchgate.net Theoretical studies can identify the structures of all intermediates and transition states along this pathway. nih.gov

For instance, in a hypothetical oxidation reaction, the initial step might involve the abstraction of a hydrogen atom from the hydroxyl group, followed by the removal of a hydrogen from the adjacent carbon. Computational models can visualize the geometry of the transient species formed at each stage of this process.

Knowing the energetic barriers allows for a quantitative comparison of different possible reaction pathways. For the oxidation of this compound, this could help determine whether the reaction is likely to proceed and which products are most likely to form under specific conditions.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the full conformational space of a flexible molecule like this compound.

By simulating the molecule's movement over nanoseconds or even microseconds, MD can reveal how the phenyl ring, methoxy (B1213986) groups, and hydroxymethyl group move and interact with each other. This is particularly useful for understanding the molecule's flexibility, average conformation in solution, and how it might interact with other molecules, such as in a solvent or at the active site of an enzyme. The results of MD simulations can provide a more realistic picture of the molecule's behavior than static calculations alone. youtube.com

QSAR (Quantitative Structure-Activity Relationship) Modeling of Chemical Reactivity (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a compound based on its physicochemical properties. In the context of chemical reactivity, QSAR models can be developed to predict reaction rates, equilibrium constants, or the propensity of a molecule to undergo a specific type of chemical transformation. This is distinct from biological activity, which relates to a compound's effect on a biological system.

The development of a QSAR model for the chemical reactivity of a series of compounds, such as substituted phenylmethanols, typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined reactivity data is compiled. For instance, a study on substituted benzyl alcohols might include variations in the type and position of substituents on the aromatic ring.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of atoms.

Physicochemical: Molar refractivity, logP (lipophilicity), etc.

Geometrical: Molecular surface area, volume, etc.

Quantum-Chemical: Derived from computational chemistry calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the calculated descriptors and the experimental reactivity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability.

For a compound like this compound, a QSAR study on its chemical reactivity, for example in a nucleophilic substitution reaction, would involve comparing it to a series of other substituted benzyl alcohols. A multivariate linear regression model could be developed to predict the rate of such reactions based on descriptors like the LUMO energy of the electrophile and the electrostatic potential at the reaction center. chemrxiv.org Studies on other aromatic compounds have shown that descriptors representing chemical stability and interactions with other molecules can influence reactivity. nih.gov

As of the latest literature review, a specific QSAR model for the chemical reactivity of this compound has not been reported. However, the principles of QSAR are broadly applicable, and such a model could be developed with sufficient experimental data for a series of related compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Density Functional Theory (DFT) is a commonly employed method for these predictions.

The general workflow for predicting spectroscopic parameters and validating them with experimental data is as follows:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a selected DFT functional and basis set.

Frequency Calculation: For IR spectra, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates.

NMR Shielding Calculation: For NMR spectra, the magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS).

Experimental Data Acquisition: Experimental NMR and IR spectra of the compound are obtained under specific conditions (e.g., solvent, temperature).

Validation: The computationally predicted spectroscopic parameters are compared with the experimental data. Discrepancies can provide insights into the accuracy of the computational method or highlight interesting molecular features.

Predicted Spectroscopic Data (Illustrative)

The following tables present illustrative predicted spectroscopic data for this compound, which would be obtained from DFT calculations. The exact values would depend on the level of theory (functional and basis set) employed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic-H (position 3) | 6.8 - 7.0 |

| Aromatic-H (position 6) | 6.7 - 6.9 |

| CH₂OH | 4.5 - 4.7 |

| OCH₃ (position 4) | 3.8 - 3.9 |

| OCH₃ (position 5) | 3.8 - 3.9 |

| CH₃ (position 2) | 2.2 - 2.4 |

| OH | Variable (dependent on solvent and concentration) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C-OH (CH₂) | 60 - 65 |

| C-OCH₃ (position 4) | 148 - 150 |

| C-OCH₃ (position 5) | 147 - 149 |

| C-CH₃ (position 2) | 130 - 132 |

| Aromatic C-H (position 3) | 112 - 114 |

| Aromatic C-H (position 6) | 110 - 112 |

| Aromatic C (position 1) | 135 - 137 |

| OCH₃ (position 4) | 55 - 57 |

| OCH₃ (position 5) | 55 - 57 |

| CH₃ (position 2) | 15 - 17 |

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-O (ether) | Stretching | 1000 - 1300 |

Validation with Experimental Data

As of the last review, publicly accessible, peer-reviewed experimental NMR and IR spectra for this compound are not available. Therefore, a direct validation of the predicted spectroscopic parameters presented above cannot be performed at this time. The acquisition of experimental data would be a crucial next step to confirm and refine these computational predictions.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of (4,5-Dimethoxy-2-methylphenyl)methanol, while achievable through standard organic chemistry techniques, offers opportunities for optimization in terms of efficiency and sustainability. Current synthetic approaches likely involve the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. Future research could focus on the following:

Catalytic Hydrogenation: Developing highly selective and reusable catalysts for the hydrogenation of 2-formyl-4,5-dimethoxytoluene or 4,5-dimethoxy-2-methylbenzoic acid would offer a greener alternative to traditional metal hydride reagents.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, could provide a highly enantioselective route to chiral versions of this compound, which could be valuable for certain applications. Research into enzymes that can tolerate substituted aromatic substrates will be crucial.

Lignin (B12514952) Valorization: As lignin is an abundant, renewable source of aromatic compounds, exploring pathways to derive this compound from lignin depolymerization products would be a significant step towards a bio-based chemical industry. researchgate.netnih.govosti.govrsc.org This approach aligns with the growing demand for sustainable chemical manufacturing. researchgate.netnih.govosti.govrsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation | High atom economy, reusable catalyst, reduced waste. | Development of selective and robust catalysts. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme screening and engineering for substrate specificity. |

| Lignin Valorization | Use of renewable feedstocks, potential for cost reduction. | Efficient lignin depolymerization and selective functional group transformations. |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is dictated by its benzylic alcohol and the electron-rich aromatic ring. Future research should aim to explore and harness this reactivity for the synthesis of novel derivatives.

Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde (4,5-dimethoxy-2-methylbenzaldehyde) or carboxylic acid (4,5-dimethoxy-2-methylbenzoic acid). orientjchem.orgresearchgate.netrsc.orgrsc.org The development of selective and green oxidation methods, perhaps using photocatalysis or electrocatalysis, would be a valuable contribution. rsc.orgacs.org

Etherification and Esterification: The hydroxyl group can be readily converted into ethers and esters, allowing for the tuning of properties such as solubility, volatility, and thermal stability. These derivatives could find applications as plasticizers, fragrance components, or specialty solvents.